molecular formula C24H24Cl2N6O2 B2766885 7-(4-chlorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-19-2

7-(4-chlorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2766885
CAS No.: 898464-19-2
M. Wt: 499.4
InChI Key: KZJYOFQEDNAFSB-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

Research on similar compounds has demonstrated their potential in cardiovascular applications. The study by Chłoń-Rzepa et al. (2004) synthesized derivatives and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds with specific substituents displayed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their utility in cardiovascular disease treatment Chłoń-Rzepa et al., 2004.

Crystal Structure Analysis

Karczmarzyk et al. (1995) conducted a crystal structure analysis of a related compound, providing insights into the molecular geometry, conformation, and potential for interaction with other molecules. Such studies are crucial for understanding the chemical behavior and designing drugs with improved efficacy Karczmarzyk et al., 1995.

Psychotropic Potential

A study by Chłoń-Rzepa et al. (2013) explored derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione for their affinity and activity at serotonin receptors, showing potential for psychotropic applications. Certain derivatives exhibited antidepressant and anxiolytic properties in animal models, highlighting their relevance for mental health research Chłoń-Rzepa et al., 2013.

Antimicrobial Activity

Konduri et al. (2020) synthesized purine linked piperazine derivatives targeting Mycobacterium tuberculosis. This research aimed at finding potent inhibitors for tuberculosis treatment, indicating the compound's application in combating infectious diseases Konduri et al., 2020.

Luminescent Properties

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, revealing applications in material sciences and sensor technologies Gan et al., 2003.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-8-19(26)9-5-17)23(27-21)31-12-10-30(11-13-31)14-16-2-6-18(25)7-3-16/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJYOFQEDNAFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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